
3-(3-Chlorophenyl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-Chlorophenyl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole is a heterocyclic compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is of particular interest to researchers due to its unique chemical structure and its ability to interact with biological systems. In
Scientific Research Applications
Anticancer and Antimicrobial Properties
- Compounds derived from 1,2,4-oxadiazole, including 3-(3-Chlorophenyl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole, have shown potential in anticancer and antimicrobial applications. Studies reveal that certain derivatives demonstrate potent cytotoxicity against breast carcinoma cell lines and moderate antibacterial and antifungal activities (Mahanthesha, S. T., & Bodke, Y., 2021); (Krishna, C., Bhargavi, M., Rao, C. P., & Krupadanam, G., 2015).
Lipase and α-Glucosidase Inhibition
- Novel heterocyclic compounds derived from 1,2,4-oxadiazole have been investigated for their ability to inhibit lipase and α-glucosidase, suggesting potential in metabolic disease management (Bekircan, O., Ülker, S., & Menteşe, E., 2015).
Apoptosis Induction and Anticancer Potential
- Certain 1,2,4-oxadiazole derivatives, related to the 3-(3-Chlorophenyl) structure, have been identified as apoptosis inducers with activity against various cancer cell lines, further establishing their potential in cancer therapeutics (Zhang, H.-Z. et al., 2005).
Crystal Packing and Molecular Interactions
- Research into the crystal packing of 1,2,4-oxadiazole derivatives, similar to 3-(3-Chlorophenyl), highlights the importance of non-covalent interactions in their supramolecular architectures, which is crucial for understanding their chemical behavior (Sharma, K., Mohan, T., Gangwar, U., & Chopra, D., 2019).
Nematocidal Activity
- Novel 1,2,4-oxadiazole derivatives have been synthesized and shown to possess nematocidal activities, indicating potential agricultural applications (Liu, D., Wang, Z., Zhou, J., & Gan, X., 2022).
Interaction with Human SIRT2 in Cancer Cells
- Indazole tethered oxadiazole derivatives have demonstrated anti-proliferative activity against hepatocellular carcinoma cells and potential as SIRT2 inhibitors, suggesting a role in liver cancer treatment (Dukanya et al., 2020).
Herbicidal Properties
- 1,2,4-Oxadiazole derivatives show herbicidal activity against graminaceous plants, providing avenues for development in agriculture (Tajik, H., & Dadras, A., 2011).
properties
IUPAC Name |
3-(3-chlorophenyl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4O2/c1-19-13-15-6-9(7-16-13)12-17-11(18-20-12)8-3-2-4-10(14)5-8/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSRQHPJJJHGKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)C2=NC(=NO2)C3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2364941.png)
![4-acetyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2364942.png)
acetate](/img/structure/B2364945.png)
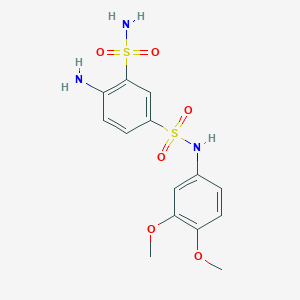
![N-[(4-chlorophenyl)methyl]-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide](/img/structure/B2364947.png)

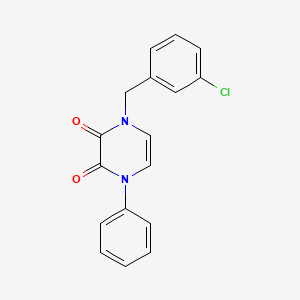
![1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2364954.png)
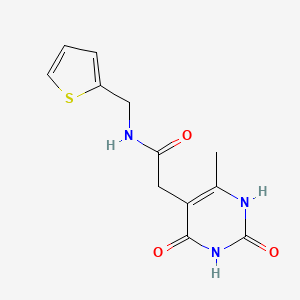
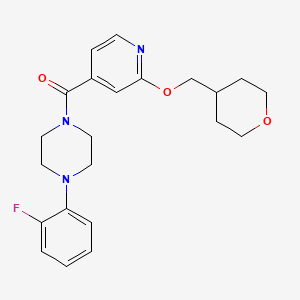
![N-(4-ethoxyphenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2364960.png)
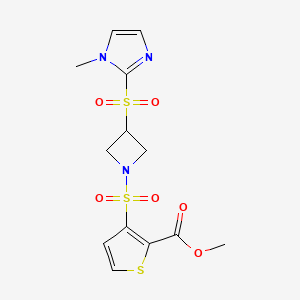
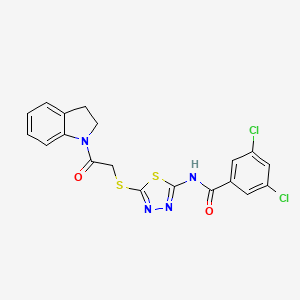
![3-(3,5-dimethylisoxazol-4-yl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide](/img/structure/B2364964.png)